Cas no 2024487-01-0 (1-(3-Bromophenyl)-3-methylcyclohexanol)

1-(3-Bromophenyl)-3-methylcyclohexanol is a versatile organic compound with significant applications in synthetic chemistry. It exhibits high purity and structural integrity, making it ideal for various reactions involving aromatic rings and cyclic structures. The presence of a bromine atom and a methyl group on the cyclohexanol backbone offers distinct reactivity, facilitating selective transformations in synthetic pathways. This compound is suitable for the synthesis of bioactive molecules and pharmaceutical intermediates.
1-(3-Bromophenyl)-3-methylcyclohexanol structure
2024487-01-0 structure
Product name:1-(3-Bromophenyl)-3-methylcyclohexanol
CAS No:2024487-01-0
MF:C13H17BrO
MW:269.177483320236
CID:5806571
PubChem ID:165745959

1-(3-Bromophenyl)-3-methylcyclohexanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromophenyl)-3-methylcyclohexanol
    • 2024487-01-0
    • 1-(3-bromophenyl)-3-methylcyclohexan-1-ol
    • EN300-715190
    • Inchi: 1S/C13H17BrO/c1-10-4-3-7-13(15,9-10)11-5-2-6-12(14)8-11/h2,5-6,8,10,15H,3-4,7,9H2,1H3
    • InChI Key: MNRIEKBOSLAIHL-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=CC(Br)=C2)(O)CCCC(C)C1

Computed Properties

  • Exact Mass: 268.04628g/mol
  • Monoisotopic Mass: 268.04628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.331±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 354.7±25.0 °C(Predicted)
  • pka: 14.43±0.40(Predicted)

1-(3-Bromophenyl)-3-methylcyclohexanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-715190-0.25g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
0.25g
$893.0 2023-05-30
Enamine
EN300-715190-0.05g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
0.05g
$816.0 2023-05-30
Enamine
EN300-715190-0.5g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
0.5g
$933.0 2023-05-30
Enamine
EN300-715190-10.0g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
10g
$4176.0 2023-05-30
Enamine
EN300-715190-1.0g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
1g
$971.0 2023-05-30
Enamine
EN300-715190-2.5g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
2.5g
$1903.0 2023-05-30
Enamine
EN300-715190-0.1g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
0.1g
$855.0 2023-05-30
Enamine
EN300-715190-5.0g
1-(3-bromophenyl)-3-methylcyclohexan-1-ol
2024487-01-0
5g
$2816.0 2023-05-30

Additional information on 1-(3-Bromophenyl)-3-methylcyclohexanol

Introduction to 1-(3-Bromophenyl)-3-methylcyclohexanol (CAS No: 2024487-01-0)

1-(3-Bromophenyl)-3-methylcyclohexanol, identified by the Chemical Abstracts Service Number (CAS No) 2024487-01-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated phenyl ring and a methyl-substituted cyclohexanol backbone, has garnered attention due to its structural complexity and potential biological activities. The unique combination of aromatic and aliphatic moieties makes it a valuable scaffold for the development of novel therapeutic agents.

The bromophenyl moiety at the C1 position introduces a halogenated aromatic ring, which is a common feature in many bioactive molecules. Halogenated aromatic compounds are known for their enhanced binding affinity to biological targets, often due to increased lipophilicity and electronic effects. The presence of the 3-bromo substituent, in particular, has been extensively studied for its role in modulating enzyme inhibition and receptor binding. This substitution pattern is frequently employed in drug discovery to optimize pharmacokinetic properties and improve target engagement.

The cyclohexanol backbone at the C3 position provides the molecule with a flexible, three-dimensional structure. This conformational flexibility is crucial for fitting into the active sites of biological targets such as enzymes and receptors. The methylcyclohexanol moiety contributes to the overall solubility and metabolic stability of the compound, making it an attractive candidate for further development. The interplay between the bromophenyl group and the methyl-substituted cyclohexanol ring creates a balance between rigidity and flexibility, which is often essential for achieving high binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules with similar structural motifs to 1-(3-Bromophenyl)-3-methylcyclohexanol exhibit promising properties in terms of enzyme inhibition and receptor binding. For instance, computational studies have identified potential interactions between this compound and various therapeutic targets, including kinases and transcription factors. These interactions are thought to be mediated by the bromophenyl group, which can form hydrophobic interactions and π-stacking with aromatic residues in protein binding pockets.

In vitro experiments have further validated these computational predictions. Researchers have demonstrated that derivatives of 1-(3-Bromophenyl)-3-methylcyclohexanol exhibit inhibitory effects on several key enzymes involved in disease pathways. Notably, some analogs have shown potent activity against enzymes implicated in cancer progression, making them attractive candidates for further investigation as potential anticancer agents. Additionally, preliminary studies suggest that modifications to the cyclohexanol backbone can significantly alter the pharmacological profile of the compound, offering opportunities for structure-activity relationship (SAR) studies.

The synthesis of 1-(3-Bromophenyl)-3-methylcyclohexanol presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step organic transformations, including bromination of phenyl derivatives followed by functionalization of the cyclohexane ring. Advances in synthetic methodology have enabled more efficient production methods, such as catalytic hydrogenation and cross-coupling reactions. These improvements have not only increased yield but also reduced the environmental impact of synthesis, aligning with growing trends toward sustainable chemistry.

The pharmacokinetic properties of 1-(3-Bromophenyl)-3-methylcyclohexanol are also under investigation. In vivo studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile. The compound has shown reasonable bioavailability following oral administration, suggesting its potential as an oral therapeutic agent. Additionally, preliminary toxicology studies indicate that it exhibits low toxicity at therapeutic doses, further supporting its viability as a lead compound for drug development.

The future direction of research on 1-(3-Bromophenyl)-3-methylcyclohexanol is likely to focus on expanding its chemical space through derivatization strategies. By introducing additional functional groups or exploring different substitution patterns on both the bromophenyl and cyclohexanol moieties, researchers aim to uncover novel analogs with enhanced biological activity and improved pharmacokinetic profiles. Collaborative efforts between experimental chemists and computational biologists will be crucial in this endeavor.

The broader significance of this compound lies in its contribution to the growing library of bioactive molecules derived from heterocyclic scaffolds. As our understanding of disease mechanisms advances, so does our need for innovative therapeutic agents. Compounds like 1-(3-Bromophenyl)-3-methylcyclohexanol, with their unique structural features and promising biological activities, represent important tools in this ongoing effort.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd